n,n-Diethyl-2-(pyridin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-2-(pyridin-2-yl)acetamide: is an organic compound characterized by the presence of a pyridine ring attached to an acetamide group with two ethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-2-(pyridin-2-yl)acetamide typically involves the reaction of pyridine-2-carboxylic acid with diethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .
Chemical Reactions Analysis
Types of Reactions: N,N-Diethyl-2-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: this compound N-oxide.
Reduction: N,N-Diethyl-2-(pyridin-2-yl)ethylamine.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
N,N-Diethyl-2-(pyridin-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an enzyme inhibitor in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N,N-Diethyl-2-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Properties
CAS No. |
6311-91-7 |
---|---|
Molecular Formula |
C11H16N2O |
Molecular Weight |
192.26 g/mol |
IUPAC Name |
N,N-diethyl-2-pyridin-2-ylacetamide |
InChI |
InChI=1S/C11H16N2O/c1-3-13(4-2)11(14)9-10-7-5-6-8-12-10/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
PJFKHEQNLJRZFG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CC1=CC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.